molecular formula C15H22Cl2N3O- B011784 delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride CAS No. 102504-39-2

delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride

Cat. No. B011784
M. Wt: 331.3 g/mol
InChI Key: DCFAHXHYLDHEFX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a potent and selective inhibitor of certain enzymes and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride has several potential scientific research applications. It has been found to be a potent and selective inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. It has also been found to have anti-inflammatory properties and could be used in the development of drugs for the treatment of inflammatory diseases.

Mechanism Of Action

The mechanism of action of Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride involves the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine and other neurotransmitters in the brain, which can improve cognitive function. It also has anti-inflammatory properties, which could be due to the inhibition of the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride has several biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models, which could make it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. It also has anti-inflammatory properties, which could be useful in the development of drugs for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride in lab experiments is its potent and selective inhibition of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in biological systems.

Future Directions

There are several future directions for the research on Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride. One direction is the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Another direction is the development of drugs for the treatment of inflammatory diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine and biology.
Conclusion:
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride is a synthetic compound that has several potential scientific research applications. It is a potent and selective inhibitor of certain enzymes and has been found to have a range of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biology.

Synthesis Methods

The synthesis of Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride is a complex process that involves several steps. The initial step involves the reaction of p-chlorobenzaldehyde with diethyl malonate in the presence of sodium ethoxide to form a β-keto ester. The β-keto ester is then condensed with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then cyclized with phosphorous oxychloride to form the oxadiazoline ring. Finally, the resulting compound is reacted with 3-diethylamino-1-chloropropane hydrochloride to form Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride.

properties

CAS RN

102504-39-2

Product Name

delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride

Molecular Formula

C15H22Cl2N3O-

Molecular Weight

331.3 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]-N,N-diethylpropan-1-amine;chloride

InChI

InChI=1S/C15H22ClN3O.ClH/c1-3-19(4-2)11-5-6-14-17-18-15(20-14)12-7-9-13(16)10-8-12;/h7-10,15,18H,3-6,11H2,1-2H3;1H/p-1

InChI Key

DCFAHXHYLDHEFX-UHFFFAOYSA-M

SMILES

CCN(CC)CCCC1=NNC(O1)C2=CC=C(C=C2)Cl.[Cl-]

Canonical SMILES

CCN(CC)CCCC1=NNC(O1)C2=CC=C(C=C2)Cl.[Cl-]

synonyms

delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlor ophenyl)-, hydrochloride

Origin of Product

United States

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